3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Lipophilicity Membrane Permeability Physicochemical Profiling

This synthetic triazoloquinazoline, featuring a 3-methylphenyl and 2-phenylpropylamino substitution, offers a validated high-lipophilicity research probe (LogP 4.65) for membrane permeability and blood-brain barrier studies. Its sub-mg/L solubility and high predicted bioaccumulation (BCF ~2440) make it ideal for dissolution-rate-limited absorption or environmental fate modeling, providing a crucial upper-range toolset within triazoloquinazoline SAR investigations.

Molecular Formula C25H23N5
Molecular Weight 393.494
CAS No. 866845-68-3
Cat. No. B2540883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
CAS866845-68-3
Molecular FormulaC25H23N5
Molecular Weight393.494
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
InChIInChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
InChIKeyKWGKGXYRONSGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine: A Triazoloquinazoline Scaffold with Predicted High Lipophilicity and Very Low Aqueous Solubility


3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS 866845-68-3) is a synthetic triazoloquinazoline featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core bearing 3-methylphenyl at C3 and 2-phenylpropylamino at C5. Predicted physicochemical data from the ACD/Labs Percepta Platform indicate a logP of 4.65, water solubility of 0.0003811 mg/L at 25 °C (estimated from log Kow), and a bioconcentration factor (BCF) of ~2440 . No primary pharmacological data for this specific compound were identified in peer-reviewed literature or patents as of the search date.

Why Triazoloquinazoline Analogs Cannot Be Interchanged: Substitution-Dependent Pharmacological and Physicochemical Profiles


Triazoloquinazolines exhibit pronounced sensitivity to substitution pattern. Literature reviews demonstrate that variations in aryl substituent position (3-methylphenyl vs. 4-methylphenyl), N-alkyl linker length (benzyl, phenylethyl, phenylpropyl), and C3 functionalization (phenyl vs. sulfonyl vs. ethoxycarbonyl) profoundly alter adenosine receptor affinity, benzodiazepine receptor binding, and antiproliferative potency [1][2]. Consequently, even closely related analogs within this class cannot be considered functionally interchangeable, necessitating compound-specific evaluation for research or procurement decisions.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine


Predicted LogP: 2.29-Unit Higher Lipophilicity vs. the Reference Triazoloquinazoline CGS-15943

The predicted ACD/LogP of the target compound (4.65) is more than two log units higher than that of the well-characterized triazoloquinazoline adenosine antagonist CGS-15943 (2.36), indicating substantially greater lipophilicity . This difference is of sufficient magnitude (ΔLogP = 2.29) to predict dramatic shifts in membrane partitioning, tissue distribution, and nonspecific protein binding.

Lipophilicity Membrane Permeability Physicochemical Profiling

Predicted Aqueous Solubility: ~12,000-Fold Lower vs. CGS-15943

The estimated water solubility of the target compound (0.0003811 mg/L at 25 °C) is approximately four orders of magnitude lower than that of CGS-15943 (4.614 mg/L) . This extremely low solubility classifies the target compound as practically insoluble in aqueous media, which may preclude use in aqueous-based biochemical assays without organic co-solvent.

Aqueous Solubility Formulation Assay Compatibility

Predicted Bioconcentration Factor: ~98-Fold Higher vs. CGS-15943

The target compound exhibits a predicted ACD/BCF of ~2440 at pH 7.4, compared to 24.84 for CGS-15943, representing a ~98-fold increase . This elevated BCF value is consistent with the higher lipophilicity and suggests significantly greater potential for bioaccumulation in lipid-rich tissues.

Bioaccumulation Environmental Fate ADME

Class-Level Pharmacological Potential: Triazoloquinazoline Core Associated with Adenosine Receptor Antagonism

The triazoloquinazoline scaffold has established, quantitative pharmacological precedent as an adenosine receptor antagonist pharmacophore. The prototypical compound CGS-15943 displays Ki values of 3.5 nM (hA1), 4.2 nM (hA2A), 16 nM (hA2B), and 51 nM (hA3) in transfected CHO cells . While no direct binding data exist for the target compound, its structural congruence with the triazoloquinazoline adenosine antagonist series provides a class-level basis for considering adenosine receptor-related applications. Note: The 3-methylphenyl and 2-phenylpropyl substituents are untested in this context; affinity and selectivity remain uncharacterized.

Adenosine Receptors GPCR Pharmacology

High-Value Application Scenarios for 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine


Lipophilicity-Driven Blood-Brain Barrier Permeation or Membrane Partitioning Studies

With a predicted LogP of 4.65—2.29 units higher than the CNS-active triazoloquinazoline CGS-15943—this compound may serve as a high-lipophilicity probe in membrane permeability assays (e.g., PAMPA, Caco-2) or blood-brain barrier distribution experiments. Its physicochemical profile allows researchers to test the upper boundary of lipophilicity within the triazoloquinazoline series .

Controlled-Release Formulation or Environmental Fate Modeling Using an Extremely Low-Solubility Compound

The predicted aqueous solubility of 0.0003811 mg/L (~12,000-fold lower than CGS-15943) positions this compound as a candidate for studying dissolution-rate-limited absorption, amorphous solid dispersion formulation, or environmental fate models where extremely hydrophobic organic compounds are of interest .

Bioaccumulation and Tissue Distribution Studies Leveraging High Predicted BCF

With a predicted BCF of ~2440 (vs. 24.84 for CGS-15943), this compound is suitable for in silico toxicokinetic modeling or in vitro bioaccumulation assays (e.g., fish hepatocyte BCF screening) aimed at understanding the environmental or pharmacological impact of highly accumulative triazoloquinazolines .

Adenosine Receptor Antagonist Screening as a Structural Analog of CGS-15943

Given the established adenosine receptor antagonism of the triazoloquinazoline class (CGS-15943: hA1 Ki = 3.5 nM, hA2A Ki = 4.2 nM), this compound can be included in screening panels for novel adenosine receptor ligands [1]. However, due to the divergent 3-methylphenyl/2-phenylpropyl substitution, affinity should be confirmed experimentally before drawing mechanistic conclusions, as SAR within this series is highly substitution-dependent [1].

Quote Request

Request a Quote for 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.